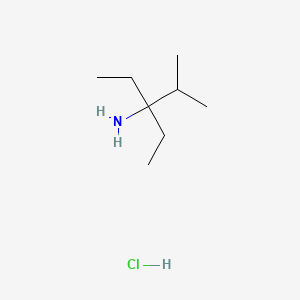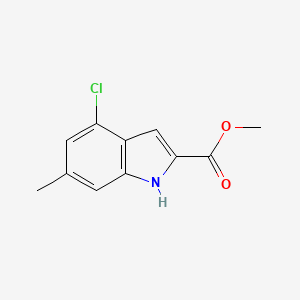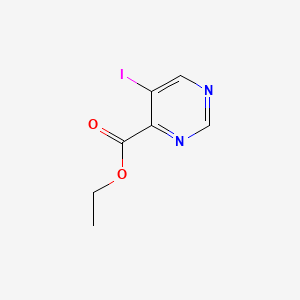![molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9](/img/structure/B6604439.png)
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (4-ABCH) is an organic compound that has been widely used in scientific research. It is a cyclic amine that is highly soluble in water and is used in various laboratory experiments. 4-ABCH has been used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
科学的研究の応用
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cellular processes. Furthermore, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used to investigate the mechanism of action of various drugs and to study the structure-activity relationships of drug molecules.
作用機序
The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an inhibitor of enzymes, as well as modulate cellular processes. It has been shown to interact with various proteins in the cell, such as ion channels, enzymes, and receptors. Furthermore, it has been shown to modulate the activity of various enzymes and to affect the activity of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholesterol esterase and lipoprotein lipase. Furthermore, it has been shown to modulate the activity of various cellular processes, such as cell growth and differentiation. In addition, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are numerous. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Furthermore, it could be used in the synthesis of various organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the structure-activity relationships of drug molecules.
合成法
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminobicyclo[2.1.1]hexane (4-ABH) with 1-chloro-2-chloromethylpropane in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 4-chlorobicyclo[2.1.1]hexane-1-carboxylic acid and the subsequent hydrolysis of the intermediate to form 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. The reaction is typically conducted at room temperature and can be completed in a few hours.
特性
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVICKXHTSWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)




amine hydrochloride](/img/structure/B6604442.png)
